![molecular formula C7H8N2O3 B2786306 1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 2138515-47-4](/img/structure/B2786306.png)
1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a chemical compound that has been studied for its potential use in the treatment of hyperuricemia-associated diseases . It is a type of 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC), which has been reported to have remarkable activities as xanthine oxidase inhibitors (XOIs) .
Synthesis Analysis
The synthesis of 1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid and its derivatives has been reported in several studies . These compounds were synthesized by reductive dethionation of the corresponding 2-thiono-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives .Molecular Structure Analysis
The molecular structure of 1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has been analyzed using three-dimensional quantitative structure–activity relationship (3D-QSAR), molecular docking, pharmacophore modeling, and molecular dynamics (MD) studies . The constructed 3D-QSAR models exhibited reliable predictability with satisfactory validation parameters .Scientific Research Applications
Xanthine Oxidase Inhibitors
Xanthine oxidase (XO) is an important target for the effective treatment of hyperuricemia-associated diseases . A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors (XOIs) with remarkable activities have been reported .
Matrix Metalloproteinase 13 Inhibitors
A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives have been designed and synthesized, and their inhibition effects on MMP 3, MMP 12 and MMP 13 have been evaluated . The pharmacological results show that they have potent and highly selective activity of inhibiting MMP 13 .
Antimycobacterial Activities
With the aid of structure-based virtual screening and computationally guided design, a series of novel scaffold N - (1- (6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives with significant antimycobacterial activities have been identified .
Treatment for Hyperuricemia and Gout
Xanthine oxidase is the rate-limiting enzyme critical for the synthesis of uric acid, and therefore xanthine oxidase inhibitors are considered as one of the promising therapies for hyperuricemia and gout .
Mechanism of Action
Target of Action
The primary target of 1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body and plays a crucial role in the effective treatment of hyperuricemia-associated diseases .
Mode of Action
The compound interacts with XO by forming hydrogen bonds, π-π stackings, or hydrophobic interactions with key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions inhibit the activity of XO, thereby reducing the production of uric acid .
Biochemical Pathways
The inhibition of XO affects the purine catabolism pathway, which is responsible for the breakdown of purines to uric acid. By inhibiting XO, the compound prevents the oxidation of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the levels of uric acid in the body .
Result of Action
The primary result of the compound’s action is the reduction of uric acid levels in the body. This is beneficial in the treatment of hyperuricemia-associated diseases .
Future Directions
The future directions for the study of 1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involve the design and development of novel xanthine oxidase inhibitors. Four potential hits were virtually screened out using the constructed pharmacophore model in combination with molecular dockings and ADME predictions . These hits were also found to be relatively stable in the binding pocket by MD simulations , indicating their potential for further study and development.
properties
IUPAC Name |
1,4-dimethyl-6-oxopyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-5(7(11)12)6(10)9(2)3-8-4/h3H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZOEARKGFXQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=N1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
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